(3-Fluoro-5-methylphenyl)methanamine hydrochloride CAS 1214344-22-5 properties
(3-Fluoro-5-methylphenyl)methanamine hydrochloride CAS 1214344-22-5 properties
Topic: (3-Fluoro-5-methylphenyl)methanamine hydrochloride (CAS 1214344-22-5) Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Strategic Utility in Fragment-Based Drug Discovery and CNS Ligand Design
Executive Summary
(3-Fluoro-5-methylphenyl)methanamine hydrochloride (CAS 1214344-22-5) is a high-value benzylamine building block characterized by a specific 3,5-disubstitution pattern. This motif is increasingly utilized in medicinal chemistry to modulate lipophilicity, metabolic stability, and receptor subtype selectivity.
Recent patent literature and structure-activity relationship (SAR) studies highlight its role in two distinct therapeutic areas:
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Neuropsychiatry: As a pharmacophore in next-generation 5-HT2A receptor agonists for treating depression and anxiety.
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Oncology: As a selectivity-enhancing fragment in Cdc2-like kinase (Clk) inhibitors.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic accessibility, and application in rational drug design.
Chemical Identity & Physicochemical Properties[1][2][3]
| Property | Specification |
| CAS Number | 1214344-22-5 (HCl salt) / 771573-02-5 (Free base) |
| IUPAC Name | (3-Fluoro-5-methylphenyl)methanamine hydrochloride |
| Synonyms | 3-Fluoro-5-methylbenzylamine HCl; 3-Fluoro-5-methylbenzenemethanamine HCl |
| Molecular Formula | C₈H₁₀FN · HCl |
| Molecular Weight | 175.63 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in DCM |
| Acidity (pKa) | ~9.2 (Calculated for conjugate acid of amine) |
| Hygroscopicity | Moderate (Store under desiccant) |
Medicinal Chemistry Utility: The "Magic Methyl" & Fluorine Effect
The 3-fluoro-5-methyl substitution pattern is not arbitrary; it represents a strategic design choice to optimize ligand-protein interactions.
Metabolic Stability & Lipophilicity
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Metabolic Blocking: The 3- and 5-positions on the phenyl ring are common sites for oxidative metabolism (CYP450-mediated hydroxylation). Blocking both meta-positions forces metabolism to the para-position or the benzylic carbon, often extending the half-life (
) of the parent drug. -
Lipophilic Tuning: The methyl group adds lipophilicity (+0.5 LogP), enhancing blood-brain barrier (BBB) penetration—critical for CNS targets.
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Electronic Modulation: The fluorine atom exerts an electron-withdrawing inductive effect (-I), lowering the pKa of the benzylamine nitrogen slightly compared to the non-fluorinated analog. This can fine-tune the electrostatic interaction with aspartate/glutamate residues in receptor binding pockets.
Case Studies in Drug Design
A. 5-HT2A Receptor Agonists (CNS Disorders) Recent patents (e.g., WO2025122979) utilize this amine to synthesize analogs of psilocybin/phenethylamines. The 3,5-substitution mimics the steric bulk of the indole ring system found in tryptamines while maintaining a simplified scaffold.
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Mechanism:[1] The benzylamine nitrogen forms a salt bridge with Asp155 in the 5-HT2A receptor. The 3-F/5-Me groups occupy hydrophobic sub-pockets, enhancing potency and reducing off-target affinity for 5-HT2C.
B. Clk1/4 Kinase Inhibitors (Oncology) In the development of Cdc2-like kinase inhibitors, the (3-fluoro-5-methylphenyl) moiety has been shown to improve selectivity for Clk1 over Clk2.
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Mechanism:[1] The specific shape of the 3,5-disubstituted ring exploits small differences in the ATP-binding cleft of the kinase isoforms, acting as a "selectivity filter."
SAR Logic Flow
Caption: Structural evolution from simple benzylamine to the optimized 3-fluoro-5-methyl scaffold, highlighting the synergistic effects on metabolism and permeability.
Synthetic Protocols
The synthesis of CAS 1214344-22-5 is typically achieved via two primary routes. The Reductive Amination route is preferred for laboratory scale due to the commercial availability of the aldehyde precursor.
Route A: Reductive Amination (Preferred)
Precursor: 3-Fluoro-5-methylbenzaldehyde (CAS 189628-39-5)
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Imine Formation:
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Charge a reaction vessel with 3-Fluoro-5-methylbenzaldehyde (1.0 eq) and Methanol (10 volumes).
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Add Ammonium Acetate (10.0 eq) or Ammonia in Methanol (7N).
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Stir at room temperature for 2–4 hours to form the imine intermediate.
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Reduction:
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Cool the mixture to 0°C.
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Portion-wise add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) or Sodium Triacetoxyborohydride (STAB).
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Note: Maintain pH ~6 using acetic acid to prevent over-alkylation.
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Stir at ambient temperature for 12–16 hours.
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Workup & Salt Formation:
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Quench with aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc).
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Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Redissolve the crude oil in Diethyl Ether or Ethanol.
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Add 4M HCl in Dioxane dropwise at 0°C.
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Filter the resulting white precipitate and wash with cold ether.
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Route B: Nitrile Reduction
Precursor: 3-Fluoro-5-methylbenzonitrile
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Reduction:
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Dissolve nitrile in anhydrous THF.
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Add Borane-THF complex (BH₃·THF, 2.0 eq) dropwise at 0°C under Nitrogen.
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Reflux for 4–6 hours.
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Quench:
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Cool to 0°C and carefully quench with Methanol followed by 1M HCl (Gas evolution!).
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Reflux the acidic solution for 1 hour to break the boron-amine complex.
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Isolation:
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Basify to pH 10, extract with DCM, then convert to HCl salt as above.
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Synthetic Workflow Diagram
Caption: Dual synthetic pathways to (3-Fluoro-5-methylphenyl)methanamine HCl via aldehyde reductive amination or nitrile reduction.
Handling & Safety Protocols
While the HCl salt is more stable and less volatile than the free amine, strict safety adherence is required.
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Hazard Classification:
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GHS05 (Corrosive): Causes severe skin burns and eye damage (H314).
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GHS07 (Irritant): Harmful if swallowed or inhaled.
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Storage:
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Store at 2–8°C (Refrigerated).
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Hygroscopic: Keep container tightly closed under inert gas (Argon/Nitrogen) if possible.
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Emergency Protocol:
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Eye Contact: Rinse cautiously with water for >15 minutes. Remove contact lenses.
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Spill: Neutralize with weak base (Sodium Carbonate) before sweeping. Do not absorb with combustible materials (sawdust).
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Analytical Characterization
To validate the identity of CAS 1214344-22-5, the following analytical signatures should be observed.
| Method | Expected Signature |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.40 (br s, 3H, NH₃⁺), 7.15–6.95 (m, 3H, Ar-H), 4.00 (q, 2H, Ar-CH₂-N), 2.32 (s, 3H, Ar-CH₃). |
| ¹⁹F NMR | Single peak around -113 to -115 ppm (relative to CFCl₃). |
| LC-MS (ESI) | Major peak at m/z 140.1 [M+H]⁺ (Free base mass + H). |
| Appearance | White crystalline powder. |
Note: The benzylic methylene protons (CH₂) typically appear as a quartet or broad singlet around 4.0 ppm in the HCl salt due to coupling with the ammonium protons.
References
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World Intellectual Property Organization. (2025). Compounds for serotonin receptor activation and pharmaceutical compositions. WO2025122979A1. Link
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National Institutes of Health (NIH). (2011). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4. PubMed Central. Link
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Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Link
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Sigma-Aldrich. (n.d.). Safety Data Sheet: Benzylamine Hydrochloride Derivatives. Link
